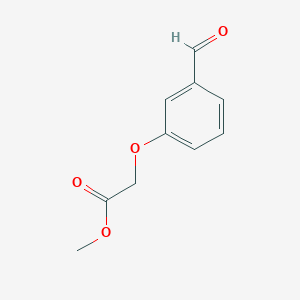

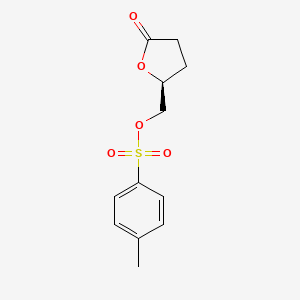

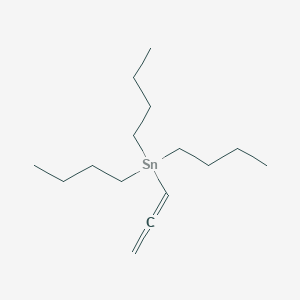

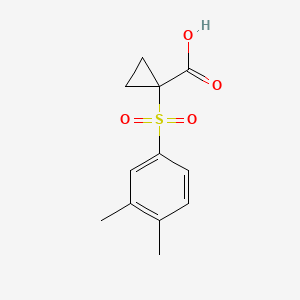

1-(3,4-Dimethyl-benzenesulfonyl)-cyclopropane-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Pyrethroid Exposure and Public Health

Pyrethroids are a class of insecticides widely utilized in agriculture and household settings. The study by Dereumeaux et al. (2018) evaluated the exposure of pregnant French women to pyrethroid metabolites, considering the potential effects of pesticides on fetal development. The research specifically measured urinary levels of various pyrethroid metabolites, including cyclopropane-carboxylic acid derivatives. The findings suggest that exposure pathways to pyrethroids are not only dietary but also through factors like smoking during pregnancy, fish consumption, alcohol intake, domestic pesticide use, and residential proximity to crops, underscoring the multifaceted nature of pesticide exposure in daily life. This study highlights the significance of understanding the exposure levels and factors contributing to the presence of pyrethroid metabolites in humans for public health assessment and policy development (Dereumeaux et al., 2018).

Pyrethroid Exposure in Children

Babina et al. (2012) conducted a cross-sectional study to understand the extent of environmental exposure to organophosphorus (OP) and pyrethroid (PYR) compounds, known as developmental neurotoxicants, especially in young children in South Australia. The study identified pyrethroid metabolites in urine samples, including cyclopropane-carboxylic acid derivatives, as direct indicators of exposure. The research underscores the need for detailed studies on pesticide exposure, particularly in children, to potentially reduce or eliminate exposure sources (Babina et al., 2012).

Environmental Exposure to Plasticizers

Silva et al. (2013) explored the environmental exposure to 1,2-Cyclohexane dicarboxylic acid, diisononyl ester (DINCH), a plasticizer used to replace phthalates such as DEHP and DINP. The study analyzed urine samples from U.S. adults and detected oxidative metabolites of DINCH, suggesting these metabolites can serve as biomarkers for DINCH exposure assessment, even at environmental exposure levels. This research is crucial for understanding the exposure to alternative plasticizers and their potential health implications (Silva et al., 2013).

Propriétés

IUPAC Name |

1-(3,4-dimethylphenyl)sulfonylcyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4S/c1-8-3-4-10(7-9(8)2)17(15,16)12(5-6-12)11(13)14/h3-4,7H,5-6H2,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBUHEORSHLSIJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)C2(CC2)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00357167 |

Source

|

| Record name | 1-(3,4-Dimethyl-benzenesulfonyl)-cyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Dimethyl-benzenesulfonyl)-cyclopropane-carboxylic acid | |

CAS RN |

505071-93-2 |

Source

|

| Record name | Cyclopropanecarboxylic acid, 1-[(3,4-dimethylphenyl)sulfonyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=505071-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,4-Dimethyl-benzenesulfonyl)-cyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.